2,4-Diamino-6-butylamino-1,3,5-triazine synthesis and characterization
2,4-Diamino-6-butylamino-1,3,5-triazine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Diamino-6-butylamino-1,3,5-triazine
Introduction: The Significance of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its rigid, planar structure and the ability to present substituents in a well-defined three-dimensional array. Compounds incorporating this heterocycle exhibit a vast range of biological activities, including use as anticancer agents, herbicides, and antimicrobial drugs.[1] The synthetic versatility of the triazine core, stemming from its precursor cyanuric chloride, allows for the systematic and controlled introduction of various functional groups, enabling the fine-tuning of its physicochemical and pharmacological properties.
This guide provides a comprehensive overview of the synthesis and detailed analytical characterization of 2,4-diamino-6-butylamino-1,3,5-triazine, a representative member of the substituted triazine family. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols for robust scientific outcomes.
The Core Chemistry: Stepwise Nucleophilic Aromatic Substitution
The synthesis of asymmetrically substituted 1,3,5-triazines is predominantly achieved through the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The foundational principle of this strategy hinges on the differential reactivity of the three chlorine atoms on the triazine ring.[2]
The substitution of the first chlorine atom is highly facile and can be achieved at low temperatures (typically 0°C or below). Once the first nucleophile is introduced, the electron-donating nature of this new substituent deactivates the ring towards further substitution. Consequently, replacing the second chlorine atom requires more forcing conditions, such as room temperature. The final substitution necessitates even higher temperatures, often above 60°C.[3] This inherent reactivity gradient is the key to achieving selective and controlled synthesis of mono-, di-, and tri-substituted triazines, preventing the formation of undesired byproducts.[2][4]
Synthesis Workflow
The synthesis of 2,4-diamino-6-butylamino-1,3,5-triazine is executed in a two-step sequence starting from cyanuric chloride. First, a monosubstitution with butylamine is performed, followed by a disubstitution with ammonia to replace the remaining two chlorine atoms.
Protocol 3.1: Synthesis of 2,4-Diamino-6-butylamino-1,3,5-triazine
This protocol is adapted from established methodologies for the sequential substitution of cyanuric chloride.[5]
Step A: Synthesis of N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine
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Materials & Equipment:
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Cyanuric chloride (1.0 eq)
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n-Butylamine (2.0 eq)
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Diisopropylethylamine (DIPEA) (2.0 eq)
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Acetone (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
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Thin Layer Chromatography (TLC) apparatus (Silica gel plates, e.g., Ethyl acetate/Hexane 3:7)
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-
Procedure:
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In a round-bottom flask under a nitrogen atmosphere, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone.
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Cool the stirred solution to 0°C using an ice bath.
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In a separate beaker, prepare a solution of n-butylamine (2.0 eq) and DIPEA (2.0 eq) in acetone.
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Add the amine/DIPEA solution dropwise to the cyanuric chloride solution over 5-10 minutes, ensuring the temperature remains at 0°C. The use of excess amine helps drive the reaction to completion, and DIPEA acts as a non-nucleophilic base to neutralize the HCl generated.[5]
-
Stir the reaction mixture at 0°C for 1 hour.
-
Monitor the reaction progress by TLC until the cyanuric chloride spot has been consumed.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product and quench the reaction.
-
Filter the resulting white solid, wash thoroughly with water, and dry under vacuum. This intermediate is typically used in the next step without further purification.
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Step B: Synthesis of 2,4-Diamino-6-butylamino-1,3,5-triazine
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Materials & Equipment:
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N-Butyl-4,6-dichloro-1,3,5-triazin-2-amine (from Step A)
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Aqueous ammonia (concentrated solution, large excess)
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Round-bottom flask with reflux condenser, heating mantle
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Filtration apparatus
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-
Procedure:
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Suspend the crude N-butyl-4,6-dichloro-1,3,5-triazin-2-amine in a large excess of concentrated aqueous ammonia in a round-bottom flask.
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Heat the mixture to reflux (approximately 80-90°C) and maintain for 20 hours. The higher temperature is necessary to substitute the less reactive chlorine atoms.[3]
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After reflux, cool the reaction mixture to room temperature.
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Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol to remove impurities.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2,4-diamino-6-butylamino-1,3,5-triazine as a white solid.
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Dry the final product under vacuum.
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Structural Elucidation and Purity Assessment
Following synthesis, a rigorous analytical workflow is mandatory to confirm the chemical identity and purity of the final compound. A multi-technique approach ensures unambiguous structure elucidation and provides a quantitative measure of purity, which is critical for any subsequent biological or material application.
Characterization Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of the butyl group and amino protons, while ¹³C NMR verifies the carbon skeleton.
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Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
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Data Interpretation: The presence of rotamers due to restricted rotation around the C-N bonds can sometimes lead to broad signals, especially for the amino protons and adjacent alkyl groups.[6]
| NMR Data | Expected Chemical Shift (δ) ppm | Key Structural Information |
| ¹H NMR | ~6.0 - 7.0 (broad s, 4H) | Protons of the two -NH₂ groups. |
| ~5.5 - 6.5 (broad t, 1H) | Proton of the butyl -NH group. | |
| ~3.2 - 3.4 (m, 2H) | Methylene protons adjacent to NH (-NH-CH₂ -). | |
| ~1.4 - 1.6 (m, 2H) | Methylene protons (-CH₂-CH₂ -CH₂-CH₃). | |
| ~1.2 - 1.4 (m, 2H) | Methylene protons (-CH₂ -CH₃). | |
| ~0.9 (t, 3H) | Terminal methyl protons (-CH₃). | |
| ¹³C NMR | ~165 - 168 | Carbons of the triazine ring. |
| ~40 - 42 | Methylene carbon adjacent to NH (-NH-CH₂ -). | |
| ~31 - 33 | Methylene carbon (-CH₂-CH₂ -CH₂-CH₃). | |
| ~19 - 21 | Methylene carbon (-CH₂ -CH₃). | |
| ~13 - 15 | Terminal methyl carbon (-CH₃ ). |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
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Protocol: Acquire the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
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Data Interpretation: The spectrum should clearly show absorptions corresponding to the N-H bonds of the amino groups and the C-H bonds of the butyl chain, as well as the characteristic vibrations of the triazine ring.
| Characteristic Absorption Bands | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |
| N-H Stretch | 3100 - 3400 (broad) | Primary and secondary amines.[5] |
| C-H Stretch | 2850 - 2960 | Aliphatic C-H bonds of the butyl group.[5] |
| Triazine Ring Vibration | ~1560 (strong) | In-plane ring stretching.[7] |
| N-H Bend | 1530 - 1480 | Bending vibration of N-H in amines.[5] |
| Triazine Ring Vibration | ~813 (medium) | Characteristic ring vibration for amino-substituted triazines.[7] |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition.
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
-
Data Interpretation: The primary peak of interest is the protonated molecular ion [M+H]⁺.
| Mass Spectrometry Data | Value |
| Molecular Formula | C₇H₁₄N₆ |
| Molecular Weight | 182.23 g/mol |
| Expected [M+H]⁺ (m/z) | 183.13 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.
-
Protocol: A reverse-phase method is typically employed. Inject a solution of the compound onto the HPLC system. Purity is determined by the area percentage of the main peak.
-
Data Interpretation: A pure sample should exhibit a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, which should ideally be >97%.[8]
| HPLC Parameters | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Expected Retention Time | Dependent on the exact gradient, but should be a sharp, single peak. |
Conclusion
This guide outlines a robust and reliable pathway for the synthesis and characterization of 2,4-diamino-6-butylamino-1,3,5-triazine. The synthetic strategy, grounded in the principles of temperature-controlled sequential nucleophilic substitution of cyanuric chloride, offers a high degree of control and reproducibility. The complementary suite of analytical techniques—NMR, FTIR, MS, and HPLC—provides a self-validating system for the unambiguous confirmation of the product's structure and the confident assessment of its purity. By understanding the causality behind each experimental step, researchers can effectively troubleshoot and adapt these protocols for the synthesis of other novel triazine derivatives for applications in drug discovery and materials science.
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